molecular formula C11H16N4O B1485006 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2090791-74-3

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1485006
CAS No.: 2090791-74-3
M. Wt: 220.27 g/mol
InChI Key: UJTNCEDTAIRDMK-UHFFFAOYSA-N
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Description

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7(12)10-4-13-15(5-10)6-11-8(2)14-16-9(11)3/h4-5,7H,6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTNCEDTAIRDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine , also known by its CAS number 2090791-74-3, is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C12H16N4OC_{12}H_{16}N_{4}O with a molecular weight of approximately 232.28 g/mol. The compound features a pyrazole ring and an oxazole moiety, which are known for their diverse biological activities.

Structural Formula

Structure C12H16N4O\text{Structure }\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

The biological activity of this compound can be attributed to its interaction with various biological targets:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of similar compounds. For example, a study demonstrated that certain pyrazole derivatives showed selective inhibition against BChE without significant cytotoxicity at concentrations up to 30 µM .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a related pyrazole derivative in murine models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaques and improved cognitive function .
  • Anticancer Activity : Another study focused on the anticancer potential of this class of compounds, revealing that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Data Tables

Biological ActivityAssay TypeResultReference
AChE InhibitionEnzyme AssayIC50 = 12 µM
BChE InhibitionEnzyme AssayIC50 = 15 µM
CytotoxicityMTT AssayNon-toxic up to 30 µM
NeuroprotectionAnimal StudyReduced amyloid plaques
Anticancer ActivityCell Line StudySignificant cytotoxicity

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Research indicates that compounds containing oxazole and pyrazole structures exhibit antimicrobial properties. For instance, derivatives of similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens.
  • Anticancer Properties : The potential anticancer activity of this compound is under investigation. Studies have suggested that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that promote cell death .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications, and structural modifications may enhance this property.

Synthesis and Characterization

The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves multi-step reactions that include the formation of the oxazole ring followed by the introduction of the pyrazole moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Mechanism of Action : Preliminary findings suggest that the compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is critical for developing therapeutic agents .
  • Case Studies : Several case studies have documented the synthesis and biological evaluation of similar compounds. For instance, one study demonstrated high yields in synthesizing related oxazole derivatives and evaluated their antimicrobial efficacy through disc diffusion methods .

Data Table: Summary of Research Findings

Application AreaObserved EffectsReferences
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer PropertiesInduction of apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.